molecular formula C10H13N3OS B13175373 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde

Cat. No.: B13175373
M. Wt: 223.30 g/mol
InChI Key: YNRSWCHBASJDJC-UHFFFAOYSA-N
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Description

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrrolidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde is unique due to the combination of the pyrrolidine and pyrimidine rings, along with the presence of the methylsulfanyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-(3-methylsulfanylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3OS/c1-15-9-2-3-13(6-9)10-11-4-8(7-14)5-12-10/h4-5,7,9H,2-3,6H2,1H3

InChI Key

YNRSWCHBASJDJC-UHFFFAOYSA-N

Canonical SMILES

CSC1CCN(C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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